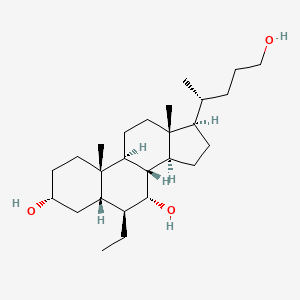
BAR 501 impurity
Übersicht
Beschreibung
BAR 501 impurity is an impurity found in the preparation of BAR 501 . It acts as an agonist of the G protein-coupled bile acid-activated receptor (GP-BAR1) .
Synthesis Analysis
The main impurity in the preparation of BAR 501 is the BAR 501 impurity . The synthetic route of Bar 501 has been documented .Molecular Structure Analysis
The molecular formula of BAR 501 impurity is C26H46O3 . Its IUPAC name is (3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol . The molecular weight is 406.6 g/mol .Physical And Chemical Properties Analysis
The molecular weight of BAR 501 impurity is 406.6 g/mol . It has a XLogP3-AA value of 5.9 , and it has 3 hydrogen bond donor counts .Wissenschaftliche Forschungsanwendungen
Chemical Properties
BAR 501 impurity has the CAS Number: 1632118-70-7 . It has a molecular weight of 406.65 . The IUPAC name for this compound is (3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17- ( ®-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta [a]phenanthrene-3,7-diol .
GP-BAR1 Agonist
BAR501 impurity acts as an agonist of the G protein-coupled bile acid-activated receptor (GP-BAR1) . It can induce a 150% increase in luciferase activity in a GP-BAR1 reporter gene assay .
Anti-Inflammatory Role
Activation of GPBAR1 receptors on white blood cells helps to reduce inflammation . Therefore, BAR-501 may play an important anti-inflammatory role in the inflammatory injury caused by bleeding diseases .
Inhibition of Foam Cell Formation
GPBAR1 activation also helps inhibit foam cell formation . Foam cells are a type of fat-laden macrophage found in atherosclerotic plaques, and their formation is a key step in the development of atherosclerosis .
Prevention of Atherosclerotic Plaque Rupture
By inhibiting foam cell formation, GPBAR1 activation may also help prevent the rupture of atherosclerotic plaques . This could potentially reduce the risk of serious cardiovascular events such as heart attacks and strokes .
Research Tool
BAR501 impurity can be used as a research tool in the study of GP-BAR1 and its role in various biological processes . For example, it can be used in reporter gene assays to study the activation of GP-BAR1 .
Wirkmechanismus
Target of Action
The primary target of the BAR 501 impurity is the G protein-coupled bile acid-activated receptor (GPBAR1) . GPBAR1 is a membrane receptor that can recognize a variety of stimuli . It plays a crucial role in the inflammatory reaction around the hematoma after intracerebral hemorrhage .
Mode of Action
The BAR 501 impurity acts as an agonist of GPBAR1 . When GPBAR1 is stimulated by the BAR 501 impurity, the GDP connected to the G protein α subunit is replaced by GTP, and the α, β, and γ subunits are released after dissociation . The activated α subunit mainly acts on the enzyme that generates or hydrolyzes the second messenger in the cell, thereby changing the concentration of the second messenger in the cell .
Biochemical Pathways
The activation of GPBAR1 by the BAR 501 impurity leads to the activation of different GPBAR1 signaling pathways . This induces the activation and expression of downstream target genes, and participates in the regulation of lipid and energy metabolism, blood sugar balance, inflammation, and the expression of endogenous gas signal molecules .
Pharmacokinetics
The compound’s ability to act as an agonist of gpbar1 suggests that it can effectively interact with its target within the body .
Result of Action
The activation of GPBAR1 by the BAR 501 impurity can lead to a variety of molecular and cellular effects. For example, it can inhibit the expression of inflammatory factors in the body and promote the expression of anti-inflammatory factors . It can also improve vascular endothelial dysfunction and reduce inflammation . In a GP-BAR1 reporter gene assay, BAR 501 impurity (10 µM) induced a 150% increase in luciferase activity .
Action Environment
The action of the BAR 501 impurity is influenced by the environment in which it is present. For instance, the inflammatory reaction around the hematoma after intracerebral hemorrhage may be related to the expression of GPBAR1 . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as the presence of inflammation and the specific cellular environment.
Eigenschaften
IUPAC Name |
(3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O3/c1-5-18-22-15-17(28)10-12-26(22,4)21-11-13-25(3)19(16(2)7-6-14-27)8-9-20(25)23(21)24(18)29/h16-24,27-29H,5-15H2,1-4H3/t16-,17-,18+,19-,20+,21+,22+,23+,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBAHTQWQZRMFH-GRVUFFLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272984 | |
| Record name | (3α,5β,6β,7α)-6-Ethylcholane-3,7,24-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BAR 501 impurity | |
CAS RN |
1632118-70-7 | |
| Record name | (3α,5β,6β,7α)-6-Ethylcholane-3,7,24-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632118-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3α,5β,6β,7α)-6-Ethylcholane-3,7,24-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)

![3-Chloro-4-hydroxy-benzoicacid-3-[(3,4-dihydroxybenzoyl)oxy]-1-naphthalenylester](/img/structure/B593802.png)
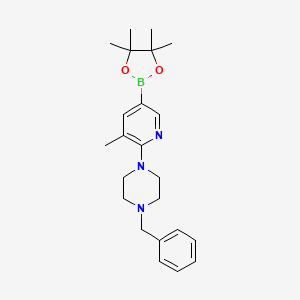


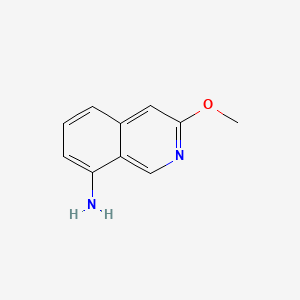
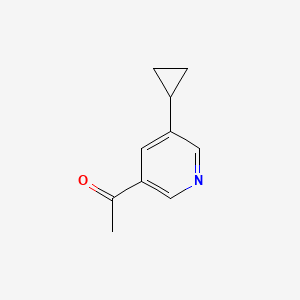
![2-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B593813.png)
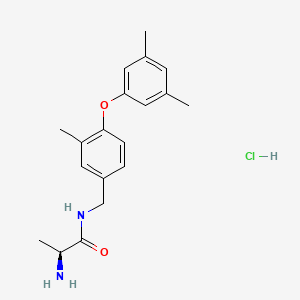
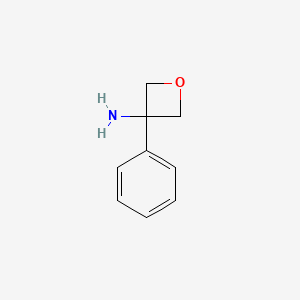
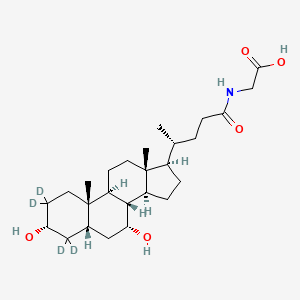
![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)
